molecular formula C21H16ClN3O2S B2401380 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895009-77-5

3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2401380
CAS RN: 895009-77-5
M. Wt: 409.89
InChI Key: JYORZUCSVVBOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is not fully understood. However, it has been proposed that the compound may exert its effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, tumor growth, and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide can modulate the expression of various genes and proteins involved in inflammation, tumor growth, and neurodegeneration. The compound has also been found to reduce oxidative stress and improve mitochondrial function. These effects may contribute to the potential therapeutic benefits of the compound.

Advantages and Limitations for Lab Experiments

One advantage of 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is its broad range of potential applications in various fields of research. The compound is also relatively easy to synthesize and has been found to be stable under various conditions. However, one limitation of the compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide. One direction is to further elucidate the mechanism of action of the compound and identify its molecular targets. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, the compound could be studied for its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Finally, more studies are needed to evaluate the safety and toxicity of the compound in various experimental models.
In conclusion, 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a promising compound with potential applications in various fields of research. Its synthesis method has been optimized, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide involves the reaction of 6-methoxy-2-aminobenzothiazole with pyridine-3-carbaldehyde in the presence of chloroacetyl chloride. The resulting intermediate is then treated with benzoyl chloride to obtain the final product. The synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide has been studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-27-17-7-8-18-19(11-17)28-21(24-18)25(13-14-4-3-9-23-12-14)20(26)15-5-2-6-16(22)10-15/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYORZUCSVVBOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.